molecular formula C13H11NO3 B11878255 4,5-Dimethoxyfuro[2,3-B]quinoline CAS No. 119708-35-9

4,5-Dimethoxyfuro[2,3-B]quinoline

Cat. No.: B11878255
CAS No.: 119708-35-9
M. Wt: 229.23 g/mol
InChI Key: MLCQEJCKKBNPAY-UHFFFAOYSA-N
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Description

4,5-Dimethoxyfuro[2,3-B]quinoline: is a heterocyclic aromatic compound with the molecular formula C13H11NO3 . It is a member of the furoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a fused ring system consisting of a furan ring and a quinoline moiety, with methoxy groups at the 4 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxyfuro[2,3-B]quinoline typically involves multi-component reactions. One common method is the cyclization of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride. This reaction is carried out in chloroform under reflux conditions . Another approach involves the use of DABCO as a basic catalyst for the one-pot multi-component reaction of benzyloxy benzaldehydes with dimedone and 6-amino-1,3-dimethyluracil at 90°C under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of efficient and commercially available catalysts, such as trityl chloride, and optimizing reaction conditions for higher yields and purity are essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxyfuro[2,3-B]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

4,5-Dimethoxyfuro[2,3-B]quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxyfuro[2,3-B]quinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits enzymes involved in DNA replication and repair, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethoxyfuro[2,3-B]quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its dual methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications.

Biological Activity

4,5-Dimethoxyfuro[2,3-B]quinoline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is C13H11NO3C_{13}H_{11}NO_3 with a molecular weight of 233.23 g/mol. Its structure features a fused quinoline system with methoxy groups that can influence its pharmacological properties.

Anticancer Activity

Research has indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study assessing various quinoline derivatives demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer) cells. The compounds induced cell cycle arrest and apoptosis in these cancer cells while showing minimal toxicity to normal cells .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7TBDInduces apoptosis
K-562TBDCell cycle arrest
HeLaTBDDNA interaction

Antidiabetic Potential

Inhibition of α-glucosidase is a key mechanism for managing type 2 diabetes mellitus. Compounds similar to this compound have been shown to possess potent α-glucosidase inhibitory activity. For instance, studies reported IC50 values ranging from 26.0 µM to 459.8 µM for various quinoline derivatives . This suggests that modifications in the quinoline structure can enhance its effectiveness as an antidiabetic agent.

Table 2: α-Glucosidase Inhibition by Quinoline Derivatives

CompoundIC50 (µM)Reference
Acarbose66.5
Quinoline Derivative ATBD
Quinoline Derivative BTBD

The biological activity of this compound is attributed to several mechanisms:

  • DNA Interaction : Quinoline derivatives are known to intercalate with DNA, disrupting replication and transcription processes .
  • Oxidative Stress Induction : These compounds can generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells .
  • Enzyme Inhibition : The inhibition of key enzymes such as α-glucosidase demonstrates their potential in metabolic disorders like diabetes .

Study on Anticancer Effects

A notable study evaluated the anticancer effects of various quinoline derivatives on MCF-7 cells using MTT assays and flow cytometry. The results indicated that the compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Diabetes Management Research

Another research project focused on synthesizing novel quinoline derivatives aimed at enhancing α-glucosidase inhibition. The study highlighted the structural modifications that led to improved inhibitory activity compared to standard treatments like acarbose .

Properties

CAS No.

119708-35-9

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

4,5-dimethoxyfuro[2,3-b]quinoline

InChI

InChI=1S/C13H11NO3/c1-15-10-5-3-4-9-11(10)12(16-2)8-6-7-17-13(8)14-9/h3-7H,1-2H3

InChI Key

MLCQEJCKKBNPAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=C3C=COC3=N2)OC

Origin of Product

United States

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